An In-depth Technical Guide to 3-(Methylthio)propylamine: Chemical Properties, Structure, and Biological Interactions
An In-depth Technical Guide to 3-(Methylthio)propylamine: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 3-(Methylthio)propylamine. The information is intended for an audience with a technical background in chemistry and pharmacology, aiming to facilitate further research and development involving this compound.
Chemical Identity and Properties
3-(Methylthio)propylamine, also known as 3-MTPA, is a primary amine and an organic sulfide.[1] It is a derivative of propylamine with a methylthio group at the 3-position.[1] This compound is a clear, colorless to yellow liquid and is used as a flavoring agent and in chemical synthesis.[2][3]
Structure and Identification
The chemical structure and identifiers of 3-(Methylthio)propylamine are summarized below.
| Identifier | Value |
| IUPAC Name | 3-methylsulfanylpropan-1-amine[4] |
| Synonyms | 3-Methylthiopropylamine, 1-Propanamine, 3-(methylthio)-, 3-Aminopropyl methyl sulfide, S-Methylhomocysteamine |
| CAS Number | 4104-45-4 |
| Molecular Formula | C₄H₁₁NS |
| SMILES | CSCCCN[4] |
| InChI | InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3[4] |
| InChIKey | KKYSBGWCYXYOHA-UHFFFAOYSA-N[4] |
Physicochemical Properties
The key physicochemical properties of 3-(Methylthio)propylamine are presented in the following table for easy reference.
| Property | Value | Source |
| Molecular Weight | 105.20 g/mol | |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 169 °C (lit.) | |
| Density | 0.938 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4940 (lit.) | |
| Solubility | Practically insoluble or insoluble in water; Soluble in ethanol | [1] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [5] |
Spectroscopic Data
-
¹H NMR Spectroscopy : Data available on PubChem, acquired on a Varian A-60D instrument.[4]
-
¹³C NMR Spectroscopy : Data is available from a sample provided by Eastman Organic Chemicals.[4]
-
Infrared (IR) Spectroscopy : FTIR spectra have been recorded for the neat compound in a capillary cell.[1]
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of 3-(Methylthio)propylamine.
Chemical Synthesis
A common and efficient method for the preparation of 3-(Methylthio)propylamine is a three-step process starting from 3-(methylthio)propanol.[1] This synthesis involves the conversion of the alcohol to a chloride, followed by a Gabriel synthesis and subsequent deprotection.
This step involves the chlorination of 3-(methylthio)propanol using thionyl chloride.
-
Materials :
-
3-(Methylthio)propanol
-
Thionyl chloride
-
Chloroform
-
-
Procedure :
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 3-(methylthio)propanol (e.g., 84.8 g) in chloroform (e.g., 150 mL).[1]
-
Heat the mixture to reflux.
-
Slowly add a solution of thionyl chloride (e.g., 114.4 g) in chloroform (e.g., 60 mL) through the dropping funnel.[1]
-
Continue refluxing for 30-60 minutes after the addition is complete.[1]
-
After the reaction, remove the unreacted starting materials and solvent by rotary evaporation.
-
The crude 3-methylthio-1-chloropropane can be purified by vacuum distillation, collecting the fraction at 33-37 °C. The reported yield is typically greater than 95%.[1]
-
This step is a Gabriel synthesis where the synthesized 3-methylthio-1-chloropropane is reacted with potassium phthalimide.[6]
-
Materials :
-
3-Methylthio-1-chloropropane
-
Potassium phthalimide
-
-
Procedure :
The final step is the liberation of the primary amine from the phthalimide derivative using hydrazine.[3]
-
Materials :
-
N-(3-(Methylthio)propyl)phthalimide
-
Hydrazine hydrate
-
Absolute ethanol
-
-
Procedure :
-
Dissolve N-(3-(methylthio)propyl)phthalimide in absolute ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 20-60 minutes.[1]
-
The reaction yields 3-(methylthio)propylamine with a reported yield greater than 85%.[1] The phthalhydrazide byproduct precipitates and can be removed by filtration.[6]
-
Purification
The primary method for purifying 3-(Methylthio)propylamine is distillation.[7] Given its boiling point of 169 °C at atmospheric pressure, vacuum distillation is a suitable alternative to prevent potential decomposition at higher temperatures.[7]
-
Procedure :
-
Set up a distillation apparatus suitable for the scale of the purification. For boiling points above 150 °C, a vacuum distillation setup is recommended.[7]
-
The heating bath should be set approximately 20-30 °C higher than the boiling point of the compound.[7]
-
Collect the fraction that distills at the expected boiling point of 3-(Methylthio)propylamine.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis and quantification of 3-(Methylthio)propylamine.
-
Sample Preparation :
-
For analysis of volatile amines, samples can be dissolved in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
-
GC-MS Conditions (General Protocol) :
-
Gas Chromatograph : Agilent 7890B GC or equivalent.[8]
-
Mass Spectrometer : Agilent 5977A MSD or equivalent.[8]
-
Column : A non-polar column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[8]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[8]
-
-
Injector Temperature : 250°C.[8]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode : Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[8]
-
Biological Activity and Signaling Pathways
3-(Methylthio)propylamine exhibits interesting biological activities, particularly its interaction with the polyamine biosynthesis pathway.
Inhibition of Spermidine Synthase and Induction of Ornithine Decarboxylase
3-(Methylthio)propylamine acts as an inhibitor of spermidine synthase. This inhibition leads to a marked induction of ornithine decarboxylase (ODC) activity, which has been observed in human lymphoid leukemia Molt 4B cells.[4] The induction of ODC, the rate-limiting enzyme in polyamine biosynthesis, is a compensatory mechanism in response to the depletion of spermidine.
The induction of ODC by 3-(Methylthio)propylamine is suggested to be mediated by calcium and protein kinase C (PKC).[4] This is supported by the finding that calcium channel blockers and PKC inhibitors can block this induction.[4]
Relationship to Methionine Metabolism
While 3-(Methylthio)propylamine itself is not a direct metabolite of methionine, its precursor, 3-(methylthio)propionic acid, is an intermediate in the transamination pathway of methionine metabolism.[9] This pathway becomes particularly significant under conditions of high methionine intake.[9] The transamination of L-methionine yields α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to form 3-(methylthio)propionic acid.[9]
Conclusion
3-(Methylthio)propylamine is a compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry reactions, and it can be effectively analyzed using modern chromatographic techniques. The biological activity of 3-(Methylthio)propylamine as an inhibitor of spermidine synthase and an inducer of ornithine decarboxylase presents opportunities for its use as a tool compound in cancer research and other areas involving polyamine metabolism. Further investigation into its mechanism of action and potential therapeutic applications is warranted.
References
- 1. Method for preparing 3-methylthio propylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 4. 3-(Methylthio)propylamine | C4H11NS | CID 77743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
